Sulfur Substitution Effect on Solvolysis Kinetics: A 20-Fold Rate Decrease Versus Phenyl Chloroformate
In a study on the influence of sulfur substitution, the specific rate of solvolysis for S-phenyl chlorothioformate (PhSCOCl) was found to be approximately 20 times slower than that of phenyl chloroformate (PhOCOCl) under identical conditions [1]. This quantitative difference is attributed to the change in mechanism from a pure addition-elimination (A-E) pathway for PhOCOCl to a dichotomous pathway for PhSCOCl, which includes both A-E and ionization mechanisms depending on the solvent environment [1].
| Evidence Dimension | Solvolysis Reaction Rate |
|---|---|
| Target Compound Data | Relative rate factor: 0.05 (20 times slower) |
| Comparator Or Baseline | Phenyl chloroformate (PhOCOCl): Relative rate factor: 1.0 (baseline) |
| Quantified Difference | S-phenyl chlorothioformate reacts approximately 20 times slower |
| Conditions | Solvolysis reaction in a given solvent; Grunwald-Winstein equation analysis |
Why This Matters
This confirms that substituting S-phenyl chlorothioformate for phenyl chloroformate in a synthetic step will drastically alter reaction kinetics and potentially the mechanism, impacting both yield and purity for time-sensitive processes.
- [1] D'Souza, M. J., & Kevill, D. N. (2014). Influence of Sulfur for Oxygen Substitution in the Solvolytic Reactions of Chloroformate Esters and Related Compounds. International Journal of Molecular Sciences, 15(10), 18310-18332. View Source
